An In-depth Technical Guide to N-(2,4-Dimethylphenyl)pivalamide: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to N-(2,4-Dimethylphenyl)pivalamide: A Key Building Block in Modern Drug Discovery
Introduction
N-(2,4-Dimethylphenyl)pivalamide is a sterically hindered amide that has emerged as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique structural features, characterized by a bulky tert-butyl group and a substituted phenyl ring, impart specific physicochemical properties that are increasingly leveraged in the design of sophisticated therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-(2,4-Dimethylphenyl)pivalamide, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs).
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of N-(2,4-Dimethylphenyl)pivalamide is crucial for its effective application in research and development.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(2,4-dimethylphenyl)-2,2-dimethylpropanamide |
| Synonyms | N-(2,4-Dimethylphenyl)pivalamide |
| CAS Number | 97528-24-0[1][2] |
| Molecular Formula | C₁₃H₁₉NO[1][2] |
| Molecular Weight | 205.30 g/mol [1][2] |
Table 2: Physicochemical Characteristics (Experimental and Predicted)
| Property | Value | Significance in Drug Discovery |
| Melting Point | Not experimentally determined in reviewed literature. Expected to be a solid at room temperature. For comparison, the related N-(2-benzylphenyl)pivalamide has a melting point of 88-90 °C.[3] | Influences handling, formulation, and solubility. |
| Boiling Point | Not experimentally determined. High boiling point expected due to molecular weight and amide functionality. | Relevant for purification by distillation if applicable, though less common for solids of this nature. |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.[4] Poorly soluble in water. | Critical for reaction conditions, purification, and formulation of final compounds. |
| Purity | Commercially available with ≥98% purity.[2] | High purity is essential for reproducible experimental results and to avoid side reactions. |
| Storage | Store at room temperature in a dry, sealed container.[2] | Ensures chemical stability and prevents degradation. |
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.2-1.3 ppm. The two methyl groups on the phenyl ring would appear as singlets between 2.2 and 2.4 ppm. The aromatic protons would resonate in the 7.0-7.5 ppm region, and a broad singlet for the N-H proton would be observed, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: The carbon NMR would feature a quaternary carbon signal for the tert-butyl group around 38-40 ppm and the methyl carbons of the tert-butyl group at approximately 27-28 ppm. The aromatic methyl carbons would appear around 17-21 ppm. The carbonyl carbon (C=O) of the amide is expected to have a chemical shift in the range of 175-180 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretch (Amide I band) around 1640-1680 cm⁻¹. An N-H stretching vibration would be visible in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the alkyl and aromatic groups would be observed around 2960 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 205.3). Fragmentation patterns would likely involve the loss of the tert-butyl group.
Synthesis and Purification
The most direct and common method for the synthesis of N-(2,4-Dimethylphenyl)pivalamide is the N-acylation of 2,4-dimethylaniline with pivaloyl chloride. This is a nucleophilic acyl substitution reaction.[7]
Reaction Mechanism and Rationale
The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline and halt the reaction.[4]
Caption: Synthesis of N-(2,4-Dimethylphenyl)pivalamide.
Step-by-Step Experimental Protocol
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dimethylaniline (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.[8]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[7]
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Purification: The crude N-(2,4-Dimethylphenyl)pivalamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.[8]
Potential Side Reactions and Mitigation
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Friedel-Crafts Alkylation: The acylium ion formed from pivaloyl chloride can decarbonylate to form a stable tert-butyl carbocation. This carbocation can then alkylate the aniline ring. This side reaction can be minimized by maintaining a low reaction temperature.[7]
-
Diacylation: Although sterically hindered, it is possible for the nitrogen to be acylated twice, especially if an excess of pivaloyl chloride is used. Careful control of stoichiometry is crucial to prevent this.[7]
Applications in Drug Development: A Key Component of PROTACs
The primary application of N-(2,4-Dimethylphenyl)pivalamide in modern drug discovery is as a "Protein Degrader Building Block".[2] It is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The Role of N-(2,4-Dimethylphenyl)pivalamide in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of three main parts: a ligand that binds to the POI, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two ligands.
The N-(2,4-Dimethylphenyl)pivalamide moiety is often incorporated into the linker or as part of the ligand that binds to the POI. The steric bulk of the pivalamide group can influence the binding affinity and selectivity of the PROTAC for its target protein. Additionally, the lipophilicity of the dimethylphenyl group can be tailored to optimize the pharmacokinetic properties of the resulting drug candidate, such as cell permeability and metabolic stability. The amide bond itself can serve as a key hydrogen bonding motif in the interaction with the target protein.
Caption: Role of N-(2,4-Dimethylphenyl)pivalamide in PROTAC-mediated protein degradation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-(2,4-Dimethylphenyl)pivalamide.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[8]
-
First Aid:
-
In case of skin contact: Wash thoroughly with soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth and seek medical attention.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
N-(2,4-Dimethylphenyl)pivalamide is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined structure and predictable chemical reactivity make it a reliable component in the synthesis of complex molecules. Its growing importance in the field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. This guide provides a solid foundation for researchers to understand and effectively utilize this key chemical entity in their scientific endeavors.
References
-
PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. (n.d.). Retrieved from [Link]
-
MySkinRecipes. N-(2-benzylphenyl)pivalamide. (n.d.). Retrieved from [Link]
-
PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Retrieved from [Link]
-
Oakwood Chemical. N-(2, 4-Dimethylphenyl)pivalamide, min 98%, 25 grams. (n.d.). Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. N-(2-benzylphenyl)pivalamide [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PIVALAMIDE(754-10-9) IR Spectrum [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]

